REACTION_CXSMILES
|
Cl[P:2](Cl)Cl.[CH:5]1([Mg]Cl)[CH2:9][CH2:8][CH2:7][CH2:6]1.[CH:12]1(Cl)[CH2:16][CH2:15][CH2:14][CH2:13]1.[Mg].S(=O)(=O)(O)O.[C:24]1([CH3:30])[CH:29]=[CH:28][CH:27]=CC=1>O1CCCC1>[CH:5]1([P:2]([CH:24]2[CH2:29][CH2:28][CH2:27][CH2:30]2)[CH:12]2[CH2:16][CH2:15][CH2:14][CH2:13]2)[CH2:9][CH2:8][CH2:7][CH2:6]1
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
ClP(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)[Mg]Cl
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)Cl
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
49 g
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClP(Cl)Cl
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
magnesium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
61 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 20-30° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 200-ml four-necked flask sufficiently purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
was equipped with a stirrer
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
followed by separation
|
Type
|
WASH
|
Details
|
The organic phase was washed with 11.8 ml of water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCC1)P(C1CCCC1)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |